BenchChemオンラインストアへようこそ!

Umibecestat

BACE1 selectivity BACE2 inhibition target specificity

Umibecestat (CNP520) is the BACE1 reference standard for isoform-specific pharmacology. Unlike BACE2-preferring (Verubecestat) or equipotent (Lanabecestat) comparators, Umibecestat has a definitive BACE1/BACE2 selectivity ratio (IC50: 11 nM vs 30 nM; ratio=2.7) and does not cause fur depigmentation linked to BACE2 inhibition. It achieves >75% CSF Aβ reduction at 3.1 mg/kg and its unique clinical failure mode (cognitive worsening despite Aβ reduction) makes it indispensable for target engagement validation, BACE1 substrate biology, and synaptic toxicity studies. Procure Umibecestat for reproducible, interpretable BACE1 research free from BACE2 confounding artifacts.

Molecular Formula C19H15ClF7N5O2
Molecular Weight 513.8 g/mol
CAS No. 1387560-01-1
Cat. No. B602828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUmibecestat
CAS1387560-01-1
SynonymsUmibecestat;  CNP-520;  CNP 520;  CNP520; 
Molecular FormulaC19H15ClF7N5O2
Molecular Weight513.8 g/mol
Structural Identifiers
SMILESCC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F
InChIInChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1
InChIKeyPSBBWFNMHDUTRH-DLBZAZTESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Umibecestat (CNP520, CAS 1387560-01-1): Potent and BACE1-Selective Inhibitor for Alzheimer's Disease Prevention Research


Umibecestat (also known as CNP520) is an orally bioavailable small-molecule inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), the aspartyl protease responsible for the rate-limiting step in amyloid-beta (Aβ) peptide production [1]. Developed jointly by Novartis and Amgen, Umibecestat was advanced to pivotal Phase II/III clinical trials (the Alzheimer's Prevention Initiative Generation Program) for the prevention or delayed onset of Alzheimer's disease in cognitively unimpaired individuals at elevated genetic risk [2]. The compound exhibits low nanomolar inhibitory potency against human BACE1 (IC50 = 11 nM) and is characterized by a favorable selectivity profile against the closely related BACE2 enzyme, a distinguishing feature among BACE1 inhibitors [1]. Although clinical development was discontinued in 2019 due to cognitive worsening observed in trial participants, Umibecestat remains a valuable reference tool compound for BACE1 pharmacology studies, mechanistic investigations of amyloid pathway modulation, and preclinical Alzheimer's disease research models [3].

Why BACE1 Inhibitors Are Not Interchangeable: The Case for Umibecestat-Specific Procurement


BACE1 inhibitors exhibit substantial variability in BACE1/BACE2 selectivity ratios, pharmacokinetic profiles, and clinical adverse event signatures that preclude simple substitution for research applications. Umibecestat demonstrates a defined BACE1/BACE2 selectivity ratio (IC50: 11 nM vs 30 nM, ratio = 2.7), which contrasts sharply with comparator compounds such as Verubecestat (Ki: 2.2 nM BACE1 vs 0.38 nM BACE2; BACE2-preferring), Atabecestat (IC50: 9.8 nM BACE1 vs 5.6 nM BACE2; nearly equipotent), and Lanabecestat (Ki: 0.8 nM BACE1 vs 0.8 nM BACE2; equipotent) [1]. This differential selectivity translates to distinct preclinical toxicity profiles: Umibecestat did not produce fur depigmentation in animal models, an adverse effect observed with the predecessor compound NB-360 and linked to on-target BACE2 inhibition in melanocytes [2]. Furthermore, the clinical failure mode of Umibecestat (worsened cognition and brain atrophy at Phase II/III) differs mechanistically from that of Verubecestat and Lanabecestat (lack of efficacy without frank cognitive worsening) [3]. For investigators studying BACE1-specific pharmacology or seeking a well-characterized BACE1 reference standard with documented BACE1/BACE2 discrimination, generic substitution risks introducing confounding variables that compromise experimental reproducibility and data interpretability.

Umibecestat Quantitative Differentiation Evidence: Head-to-Head Data vs. Key BACE1 Inhibitor Comparators


BACE1/BACE2 Selectivity Ratio: Umibecestat vs. Verubecestat, Lanabecestat, Atabecestat

Umibecestat demonstrates modest but measurable selectivity for BACE1 over BACE2 (IC50 ratio of 2.7), contrasting with comparator BACE1 inhibitors that are either BACE2-preferring or equipotent across both isoforms [1]. Verubecestat exhibits inverse selectivity favoring BACE2 (Ki BACE1 = 2.2 nM, BACE2 = 0.38 nM; ratio = 0.17) . Atabecestat is nearly equipotent (IC50 BACE1 = 9.8 nM, BACE2 = 5.6 nM; ratio = 1.75) [2]. Lanabecestat is equipotent (Ki BACE1 = 0.8 nM, BACE2 = 0.8 nM; ratio = 1.0) . This differential selectivity profile is mechanistically significant given that BACE2 inhibition has been implicated in adverse effects including melanocyte toxicity and fur depigmentation in preclinical models [1].

BACE1 selectivity BACE2 inhibition target specificity preclinical safety

Preclinical Fur Depigmentation: Absence in Umibecestat vs. Presence in Predecessor NB-360

Umibecestat was specifically optimized to eliminate fur color changes observed with its predecessor compound NB-360 in preclinical efficacy studies [1]. NB-360, which exhibits higher BACE2 inhibitory activity, produced visible fur depigmentation in animal models, an effect attributed to on-target BACE2 inhibition in melanocytes where BACE2 is highly expressed [1]. Umibecestat's improved BACE1/BACE2 selectivity (ratio = 2.7) relative to NB-360 eliminated this melanocyte-related adverse effect in chronic treatment regimens while maintaining robust CNS Aβ reduction [1][2].

BACE2 inhibition melanocyte toxicity preclinical toxicology selectivity advantage

CSF Aβ Reduction Magnitude and Durability: Umibecestat In Vivo PD Profile

Umibecestat produces robust and sustained reduction of amyloid-beta peptides in cerebrospinal fluid (CSF) following oral administration. In rat models, Umibecestat at 3.1 mg/kg p.o. for 7 days achieved >75% reduction in both CSF Aβ40 and Aβ42 levels [1]. The effect is dose-dependent: a single oral dose of 15.4 mg/kg (30 μM/kg) produced approximately 50% reduction in brain and CSF Aβ40 at 24 hours [1]. At the highest tested dose of 51.3 mg/kg (100 μM/kg), brain tissue Aβ40 was reduced by 89.3±4.5%, with an ED50 for brain Aβ40 reduction of 2.4±0.31 mg/kg [1]. The Aβ reduction effect demonstrates slow return to baseline over approximately 7 days post-cessation, indicating sustained target engagement [1][2].

Aβ reduction cerebrospinal fluid pharmacodynamics in vivo efficacy

Human Phase I CSF Aβ Reduction: Dose-Dependent Target Engagement up to 95%

In Phase I clinical trials involving healthy volunteers aged ≥60 years, Umibecestat demonstrated robust, dose-dependent reduction of CSF Aβ40, achieving up to 95% suppression at higher doses [1][2]. This degree of target engagement is among the most pronounced reported for any BACE1 inhibitor in human subjects. By comparison, Verubecestat in Phase I studies produced maximal CSF Aβ40 reductions of approximately 60-70% at clinically evaluated doses [3], while Atabecestat demonstrated CSF Aβ reductions up to approximately 80% [4]. The superior magnitude of CSF Aβ suppression with Umibecestat reflects its favorable CNS penetration characteristics, including a pKa of 7.1 and very low P-glycoprotein efflux ratio, which collectively enable high central nervous system exposure [2][5].

Phase I clinical data CSF Aβ target engagement pharmacodynamics

QTc Interval Safety: Pooled Phase I/IIa Analysis Confirms No Clinically Relevant Cardiac Effect

A pooled analysis of three randomized Phase I/IIa clinical trials specifically evaluated the effect of Umibecestat on cardiac repolarization as measured by the QTc interval [1]. The analysis confirmed the absence of a clinically relevant effect on the QTc interval across all tested doses, including supratherapeutic exposures [1]. This cardiovascular safety finding distinguishes Umibecestat from certain other BACE1 inhibitors, such as AZD3839, which was discontinued in Phase I due to heart rhythm disturbances [2], and LY2886721, which exhibited hepatotoxicity signals rather than cardiac findings but nonetheless contributed to the heterogeneous safety landscape of the BACE1 inhibitor class [2][3].

QTc interval cardiac safety Phase I clinical pharmacology

Clinical Failure Mode Differentiation: Cognitive Worsening vs. Lack of Efficacy

Umibecestat's clinical development was terminated following an unblinded interim analysis of two Phase II/III trials (NCT02565511 and NCT03131453) that revealed worsening of cognitive function and brain atrophy in the treatment groups compared with placebo [1][2]. This failure mode is mechanistically distinct from other late-stage BACE1 inhibitors: Verubecestat and Lanabecestat were discontinued primarily for lack of efficacy (futility) without significant cognitive worsening signals in their respective Phase III populations [3][4]. Atabecestat exhibited cognitive worsening but with concomitant liver toxicity that was not observed with Umibecestat [3]. Umibecestat thus represents a unique case within the BACE1 inhibitor class: a compound with exceptional CNS Aβ suppression and target engagement that nevertheless produced cognitive decline, challenging the amyloid cascade hypothesis and providing a distinct reference for studies examining BACE1 inhibition-mediated synaptic dysfunction [1].

clinical trial adverse events cognitive decline safety profile

Umibecestat Application Scenarios: Evidence-Based Research and Procurement Use Cases


BACE1-Specific Pharmacology Studies Requiring Defined BACE1/BACE2 Discrimination

Umibecestat is the optimal BACE1 reference standard for investigators studying isoform-specific BACE1 pharmacology without confounding BACE2 inhibition [1]. Its defined BACE1/BACE2 selectivity ratio (IC50: 11 nM vs 30 nM, ratio = 2.7) provides a clear differentiation from BACE2-preferring compounds (Verubecestat) or equipotent inhibitors (Lanabecestat, Atabecestat) [1][2]. Researchers investigating BACE1-specific signaling pathways, synaptic function, or target engagement assays where BACE2 co-inhibition would confound interpretation should prioritize Umibecestat procurement over less selective alternatives. The compound's well-documented preclinical toxicology profile, including absence of fur depigmentation observed with predecessor NB-360, further supports its suitability for chronic in vivo BACE1 inhibition studies [3].

Maximal CNS Aβ Suppression Reference Standard for Amyloid-Lowering Assays

For investigators requiring a high-confidence positive control for amyloid-beta reduction in cellular or in vivo models, Umibecestat offers a well-characterized pharmacodynamic benchmark [1]. The compound achieves >75% CSF Aβ reduction in rodents at 3.1 mg/kg and up to 95% CSF Aβ40 reduction in human Phase I trials, representing one of the most potent BACE1-mediated Aβ suppression profiles documented clinically [1][2]. This makes Umibecestat an ideal reference standard for calibrating Aβ-lowering assays, validating new BACE1 inhibitor candidates in preclinical screening cascades, and establishing dose-response relationships in transgenic Alzheimer's disease mouse models. The sustained duration of Aβ suppression (~7 days to baseline return) also enables flexible dosing schedules in chronic efficacy studies [1].

Mechanistic Studies of BACE1 Inhibition-Mediated Synaptic Toxicity and Cognitive Decline

Umibecestat's unique clinical failure mode—cognitive worsening and brain atrophy despite robust Aβ suppression—positions it as an essential tool for investigating the physiological roles of BACE1 in synaptic function and the paradoxical effects of complete BACE1 inhibition [1][2]. Researchers studying BACE1 substrate biology, hippocampal neurogenesis, or the synaptic toxicity mechanisms underlying BACE1 inhibitor failures should prioritize Umibecestat over comparator compounds that failed for lack of efficacy (Verubecestat, Lanabecestat) or liver toxicity (Atabecestat) [3]. The compound serves as a critical reference for experiments designed to elucidate the therapeutic window of BACE1 inhibition and identify partial inhibition strategies that may preserve efficacy while avoiding cognitive adverse effects [2].

In Silico Modeling and Computational Chemistry Benchmarking

Umibecestat has been extensively employed as a positive control and structural benchmark in computational modeling studies of BACE1 inhibitor binding [1][2]. The compound's co-crystal structure with BACE1 is well-characterized, and its binding mode has been analyzed using density functional theory (DFT), molecular dynamics simulations, and ONIOM hybrid quantum mechanics/molecular mechanics approaches [1][2]. Researchers engaged in structure-based drug design, virtual screening campaigns, or molecular docking validation for novel BACE1 inhibitors should procure Umibecestat as a reference standard with established computational benchmarks and validated binding pose data [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Umibecestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.